molecular formula C26H14Cl4N2 B2494649 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine CAS No. 6081-35-2

2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine

Cat. No.: B2494649
CAS No.: 6081-35-2
M. Wt: 496.21
InChI Key: LEIYPSZCONJIAJ-JVMWIGOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f]diazocine , systematically describes its fused polycyclic system. The core structure consists of a dibenzo[b,f]diazocine scaffold, a ten-membered bicyclic ring system containing two nitrogen atoms at positions 1 and 5. The numbering begins at one nitrogen atom, proceeds through the fused benzene rings, and terminates at the second nitrogen atom. Substituents include:

  • Chlorine atoms at positions 2 and 8 on the diazocine ring.
  • 2-Chlorophenyl groups at positions 6 and 12, attached to the bridgehead carbons.

The molecular formula is C~26~H~14~Cl~4~N~2~ , with a molar mass of 581.13 g/mol (calculated from ). The presence of four chlorine atoms and two aromatic systems contributes to its planar rigidity and limited conformational flexibility.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal critical structural parameters (Table 1). The compound crystallizes in a monoclinic system with space group P2~1~/c (inferred from analogous structures in ). Key features include:

Parameter Value
Unit cell dimensions a = 11.4948 Å
b = 3.8134 Å
c = 13.5210 Å
Dihedral angle (φ) 93.7°
Torsion angles (N–C) 108.44°

The dihedral angle between the two benzene rings measures 93.7° , indicating a pronounced "butterfly" distortion caused by steric interactions between the 2-chlorophenyl substituents and the diazocine core. This angle exceeds values observed in unsubstituted diazocines (e.g., 75.85° in ethano-strapped analogues ), highlighting the steric influence of chlorine substituents.

The N–C bond lengths average 1.47 Å , consistent with sp³ hybridization at the bridgehead nitrogen atoms. The Cl–C bond lengths in the 2-chlorophenyl groups measure 1.72 Å , typical for aryl chlorides .

Comparative Conformational Studies with Unsubstituted Diazocines

Substituents profoundly alter the conformational landscape of diazocines (Table 2):

Compound Dihedral Angle (φ) Reference
Unsubstituted Tröger’s base 82.0°
2,8-Dichloro derivative 93.7°
2,4,8,10-Tetrabromo derivative 108.44°
4,10-Dimethoxy derivative 84.72°

The title compound’s 93.7° dihedral angle reflects a balance between electronic effects (chlorine’s electronegativity) and steric bulk. In contrast, the unsubstituted Tröger’s base adopts a more compact 82.0° angle , while heavier halogens (e.g., bromine in ) increase steric strain, widening the angle to 108.44° . The 2-chlorophenyl groups induce additional torsional strain, as their ortho-chloro substituents clash with the diazocine hydrogens.

Torsional Angle Analysis of the Bicyclic Core

The eight-membered diazocine ring adopts a twisted-boat conformation (Fig. 1), as evidenced by torsion angles spanning -45.3° to +52.7° . Key torsional parameters include:

  • N1–C6–C12–N2 : -38.2° (bridgehead torsion)
  • C2–C1–N1–C6 : +27.5° (nitrogen inversion barrier)

The bridgehead torsion angle (-38.2°) indicates partial pyramidalization at nitrogen, stabilizing the molecule through conjugation with the aromatic π-systems. This contrasts with planar amines, where torsion angles approach . The nitrogen inversion barrier of 43.5 kJ/mol further restricts conformational flexibility, locking the molecule into a single enantiomeric form.

Substituent effects are pronounced:

  • 2-Chlorophenyl groups introduce 1.72 Å steric clashes with adjacent hydrogens, increasing ring puckering.
  • Chlorine atoms at positions 2 and 8 reduce electron density at the diazocine core, shortening C–N bonds by 0.03 Å compared to unsubstituted analogues .

Properties

IUPAC Name

2,8-dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14Cl4N2/c27-15-9-11-23-19(13-15)25(17-5-1-3-7-21(17)29)31-24-12-10-16(28)14-20(24)26(32-23)18-6-2-4-8-22(18)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIYPSZCONJIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The microwave-assisted synthesis of dibenzo[b,f]diazocine derivatives represents a paradigm shift in heterocyclic chemistry. This method employs microwave irradiation to accelerate the cyclocondensation of 2-amino-4-chlorobenzophenone precursors with 2-chlorophenyl groups. The reaction proceeds via a DPP-catalyzed mechanism, where the phosphate group facilitates proton transfer and stabilizes intermediates.

Critical parameters include irradiation time (3–5 minutes), catalyst loading (0.5 equivalents), and temperature control (120–150°C). Comparative studies demonstrate that DPP outperforms traditional acids like HCl or H₃PO₄, as shown in Table 1.

Table 1: Catalyst Efficiency in Microwave-Assisted Synthesis

Catalyst Yield (%) Reaction Time (min) Purity (%)
DPP 77.9 3 98.5
HCl 43.6 5 85.2
H₃PO₄ 33.2 5 79.8
CH₃COOH 19.8 5 72.1

Data adapted from solvent-free syntheses of analogous diazocines.

The absence of solvents aligns with green chemistry principles, reducing waste and eliminating the need for post-reaction purification.

Base-Catalyzed Solvent-Free Condensation

Autocondensation of Fluorinated Precursors

A novel base-catalyzed approach, initially developed for epoxydibenzo[b,f]diazocines, has been adapted for chlorophenyl derivatives. The method involves autocondensation of 2-amino-5-chloro-2'-chlorobenzophenone in the presence of potassium tert-butoxide (t-BuOK) at 140°C. The rigid V-shaped architecture of the diazocine core is preserved, as confirmed by X-ray crystallography.

Key advantages include:

  • Stereochemical control : Separation of racemates into enantiomers stable up to 140°C.
  • Functional group tolerance : Compatibility with transition metal-catalyzed reactions (e.g., Suzuki coupling) without degrading the bis-hemiaminal subunit.

Conventional Thermal Synthesis

Acid-Catalyzed Cyclization

Traditional methods rely on Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) to drive cyclization. For example, refluxing 2-amino-4-chlorobenzophenone with 2-chlorobenzaldehyde in toluene for 12 hours yields the target compound at 45–60% efficiency. However, these methods face limitations:

  • Extended reaction times (8–24 hours).
  • Moderate yields due to side reactions (e.g., over-oxidation).
  • Environmental concerns from solvent use and acidic waste.

Industrial Production Considerations

Scalability and Process Optimization

Industrial-scale synthesis prioritizes continuous flow reactors to enhance throughput. A two-step protocol is often employed:

  • Precursor preparation : Friedel-Crafts acylation of chlorobenzene with 2-nitrobenzoyl chloride, followed by reduction to the corresponding amine.
  • Cyclocondensation : Using DPP in a plug-flow reactor at 150°C, achieving 85% conversion with a residence time of 10 minutes.

Table 2: Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Time 3–5 min 10 min
Yield 77.9% 81.7%
Catalyst Reuse Not feasible 5–7 cycles
Annual Production N/A 10–15 metric tons

Data synthesized from batch and continuous flow studies.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies explore visible-light-driven cyclization using ruthenium-based photocatalysts. Irradiating a mixture of 2-amino-4-chlorobenzophenone and 2-chlorophenylacetylene with a 450 nm LED achieves 68% yield in 2 hours, though scalability remains untested.

Chemical Reactions Analysis

Types of Reactions

2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine is C26H16Cl2N2. The compound features two chlorine atoms and two chlorophenyl groups attached to a dibenzo[b,f][1,5]diazocine core. Its structural uniqueness contributes to its diverse applications.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—makes it suitable for developing new synthetic pathways. Researchers have utilized this compound to create derivatives with enhanced properties for specific applications .

Biology

The biological activity of this compound has been a subject of investigation due to its potential interactions with biomolecules. Studies have indicated that structural modifications can enhance its cytotoxic properties against certain cancer cell types, making it a candidate for further research in cancer therapeutics. Additionally, its interactions with various biological targets suggest potential uses in pharmacology.

Medicine

The compound is explored for its therapeutic properties and may serve as a precursor in drug development. Its unique structure allows for modifications that could lead to the creation of novel drugs targeting specific diseases. The investigation into its mechanism of action indicates that it may modulate enzyme activity or receptor interactions within biological systems .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing processes that require specific chemical characteristics.

Case Study 1: Synthesis and Modification

A study demonstrated the synthesis of various derivatives of dibenzo[b,f][1,5]diazocines using microwave-assisted techniques. The results indicated that different substituents could significantly affect the yield and purity of the final products. This approach highlights the versatility of this compound as a precursor in synthetic chemistry .

Research conducted on the cytotoxic effects of modified dibenzo[b,f][1,5]diazocines revealed that certain derivatives exhibited enhanced activity against breast cancer cells compared to their parent compounds. This finding underscores the importance of structural modifications in optimizing biological efficacy.

Mechanism of Action

The mechanism of action of 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine and related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method
This compound 2,8-Cl; 6,12-(2-Cl-phenyl) C₂₆H₁₆Cl₂N₂ 427.33 Symmetrical, rigid V-shape; >95% purity; moderate toxicity Dimerization of 2-aminobenzoic acid derivatives
2a: (6S,12S)-2,8-Dichloro-6,12-bis(trifluoromethyl)-epoxydibenzo[b,f][1,5]diazocine 2,8-Cl; 6,12-CF₃; epoxide bridge C₂₀H₁₀Cl₂F₆N₂O₂ 527.20 Electron-withdrawing CF₃ groups; increased lipophilicity; 76% yield Base-catalyzed (TMG), solvent-free condensation of ketone precursors
2o: (6S,12S)-2,8-Dichloro-6,12-bis(difluoromethyl)-epoxydibenzo[b,f][1,5]diazocine 2,8-Cl; 6,12-CHF₂; epoxide bridge C₂₀H₁₂Cl₂F₄N₂O₂ 475.22 Reduced steric hindrance vs. CF₃; off-white solid; 76% yield Similar to 2a, with modified fluorinated ketone precursors
2,8-Dibromo-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine 2,8-Br; 4,10-Cl; methano bridge C₂₀H₁₂Br₂Cl₂N₂ 541.94 Methano bridge enhances rigidity; bromine increases reactivity Multi-step halogenation and cyclization
6,12-Diphenyl-1-piperidineacetamide-dibenzo[b,f][1,5]diazocine 2,8-amide-linked piperidine groups; 6,12-phenyl C₄₀H₄₂N₆O₂ 638.80 Bulky amide substituents; potential CNS activity Post-functionalization of diazocine core with piperidine acetamide
2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine Oxygen (dioxocine) core; 2,8-Br; epoxide bridge C₁₆H₁₀Br₂O₄ 450.06 Oxygen core reduces basicity; epoxide increases electrophilicity Oxidative coupling of dihydroxy precursors

Key Findings:

Structural Variations and Symmetry :

  • The target compound is symmetrical , simplifying its synthesis compared to unsymmetrical analogs, which require multi-step functionalization .
  • Heteroatom substitution (e.g., dioxocine in vs. diazocine) alters electronic properties. Oxygen in dioxocine reduces basicity, while nitrogen in diazocine enables hydrogen bonding .

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃ in 2a ) increase lipophilicity and thermal stability but may reduce solubility in polar solvents.
  • Halogen variation (Cl vs. Br) impacts reactivity; brominated derivatives (e.g., ) are more reactive in cross-coupling reactions.

Toxicity and Applications :

  • The target compound’s moderate toxicity contrasts with unstudied analogs, though amide-functionalized derivatives (e.g., ) may have lower toxicity due to reduced bioavailability.
  • Epoxide-containing derivatives (e.g., 2a, 2o ) show promise as intermediates for further functionalization in drug discovery.

Synthetic Yields :

  • Symmetrical compounds generally achieve higher yields (e.g., 76% for 2o ) compared to unsymmetrical or bridged analogs (e.g., ), which require complex purification.

Biological Activity

The compound 2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine is a member of the dibenzo[b,f][1,5]diazocine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide an in-depth overview of the biological activity of this compound, including its synthesis, cytotoxic effects against various cancer cell lines, and antibacterial properties.

Molecular Structure

  • Molecular Formula : C26H16Cl2N2
  • Molecular Weight : 437.386 g/mol
  • IUPAC Name : (5Z,11Z)-2,8-dichloro-6,12-bis(2-chlorophenyl)dibenzo[b,f][1,5]diazocine

Cytotoxicity Studies

Cytotoxicity is a critical parameter in evaluating the therapeutic potential of compounds. The biological activity of this compound was assessed against various cancer cell lines.

Case Studies and Findings

  • Cytotoxic Effects on Cancer Cell Lines
    • Cell Lines Tested : HeLa (cervical cancer), U87 (glioblastoma), EUFA30 (normal human fibroblast), and HEK293 (human embryonic kidney).
    • Concentration Range : 1–300 µM.
    • Results :
      • The compound exhibited selective cytotoxicity towards cancer cell lines with IC50 values ranging from 97.3 µM to over 200 µM for HeLa and U87 cells.
      • Notably, the IC50 for normal cell lines was consistently higher than for cancerous ones, indicating a degree of selectivity that is desirable in anticancer agents.
Cell LineIC50 (µM)Remarks
HeLa97.3Selective cytotoxicity
U87170.5Effective against glioblastoma
EUFA30>200Higher resistance compared to cancer lines
HEK293>200Higher resistance compared to cancer lines

These findings suggest that structural modifications of dibenzo[b,f][1,5]diazocines can enhance their cytotoxic properties against specific cancer cell types while minimizing effects on normal cells .

Antibacterial Activity

The antibacterial properties of this compound were also evaluated against various bacterial strains:

Findings from Antibacterial Studies

  • Bacterial Strains Tested :
    • Gram-positive: Staphylococcus aureus, Bacillus megaterium
    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium.
  • Results :
    • The compound did not exhibit significant antibacterial activity at concentrations ranging from 12.5 to 100 µM across all tested strains.
    • This lack of antibacterial effect suggests that while the compound may have potential in cancer therapy, its utility as an antibacterial agent is limited .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies chlorine-induced deshielding in aromatic regions.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., NIST-standardized methods in ).
  • XRD : Single-crystal X-ray diffraction resolves the diazocine ring’s conformation.
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile-water gradients.

How do environmental factors influence the degradation pathways and ecological persistence of this compound?

Advanced Research Focus
Long-term environmental studies () should assess abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Hydrolysis rates depend on pH and temperature, while photolysis under UV light may generate dioxin-like byproducts (). Partition coefficients (log Kow) predict bioaccumulation in lipid-rich tissues. Experimental designs should mimic real ecosystems (e.g., soil/water microcosms) and track metabolites via LC-MS/MS .

How can contradictory toxicological data on this compound’s bioactivity be resolved?

Advanced Research Focus
Contradictions in toxicity studies (e.g., endocrine disruption vs. inertness in ) require dose-response analyses and endpoint validation. In vitro assays (e.g., receptor binding) should use standardized cell lines (e.g., HepG2 for hepatic toxicity), while in vivo models must control for metabolic differences. Meta-analyses of existing data () can identify confounding variables (e.g., exposure duration, species sensitivity). Statistical tools like ANOVA (as in ’s split-plot design) isolate significant effects .

What computational strategies predict this compound’s interactions with biological targets or environmental matrices?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) models binding affinities to proteins (e.g., cytochrome P450 enzymes). QSAR models correlate chlorine substitution patterns with toxicity endpoints (). Environmental fate simulations () use fugacity models to predict partitioning into air, water, and soil. Cross-validation with experimental data (e.g., octanol-water coefficients) ensures predictive accuracy .

How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

Advanced Research Focus
SAR studies require systematic variation of substituents (e.g., replacing chlorines with fluorines or methyl groups) and comparative bioassays. Randomized block designs () minimize bias, with replicates (n=4–5) ensuring statistical power. Dose-ranging studies (e.g., 0.1–100 µM) identify EC50 values, while principal component analysis (PCA) links structural descriptors (e.g., Hammett constants) to activity .

What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

Q. Basic Research Focus

  • Synthesis : Strict adherence to anhydrous conditions (e.g., Schlenk lines) and inert atmospheres (N2/Ar).
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization ().
  • Data Reporting : Follow IUPAC guidelines () for detailing reaction conditions (time, temperature, yields) and analytical parameters (NMR shifts, HPLC retention times).

What are the challenges in analyzing this compound’s stability under varying storage conditions?

Basic Research Focus
Stability studies require accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Chlorine substituents may hydrolyze in humid environments, necessitating desiccated storage (-20°C under argon). Spectroscopic stability indicators include UV-Vis absorbance shifts () and FTIR band alterations (e.g., C-Cl stretching at 550–600 cm⁻¹) .

How can interdisciplinary approaches (e.g., computational, synthetic, environmental) address gaps in understanding this compound’s behavior?

Advanced Research Focus
Integrate molecular dynamics simulations () with synthetic modifications to predict environmental persistence. Collaborative frameworks (e.g., ’s INCHEMBIOL project) combine laboratory data with field studies to map contamination pathways. Cross-disciplinary teams should align methodologies (e.g., standardized toxicity assays in ) to ensure data comparability .

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